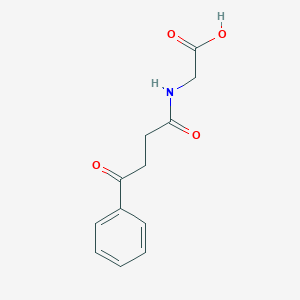
N-(4-Oxo-4-phenylbutanoyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Oxo-4-phenylbutanoyl)glycine is an organic compound with the molecular formula C12H13NO4 It is a derivative of glycine, where the amino group is acylated with 4-oxo-4-phenylbutanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Oxo-4-phenylbutanoyl)glycine can be synthesized through the reaction of glycine with 4-oxo-4-phenylbutanoic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Oxo-4-phenylbutanoyl)glycine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new amide or ester derivatives.
Applications De Recherche Scientifique
N-(4-Oxo-4-phenylbutanoyl)glycine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Potential use as a corrosion inhibitor for metals, particularly in acidic environments.
Mécanisme D'action
The mechanism of action of N-(4-Oxo-4-phenylbutanoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4-phenylbutanoic acid: A precursor in the synthesis of N-(4-Oxo-4-phenylbutanoyl)glycine.
N-(4-Phenylbutanoyl)glycine: A structurally similar compound with a different functional group.
4-Acetylbutyric acid: Another compound with a similar backbone but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
75162-15-1 |
|---|---|
Formule moléculaire |
C12H13NO4 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-[(4-oxo-4-phenylbutanoyl)amino]acetic acid |
InChI |
InChI=1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)6-7-11(15)13-8-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) |
Clé InChI |
OFGZDNHLYGPHIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


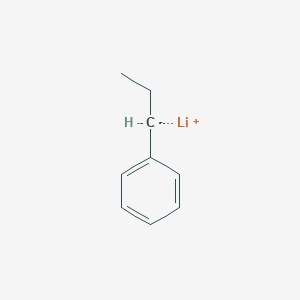
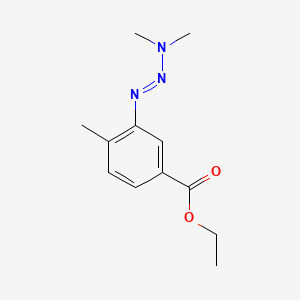
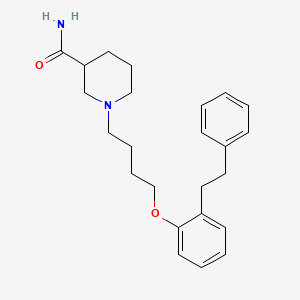
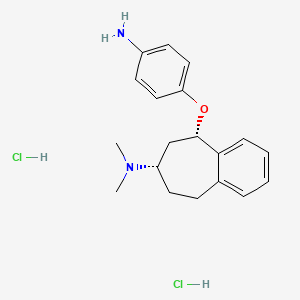

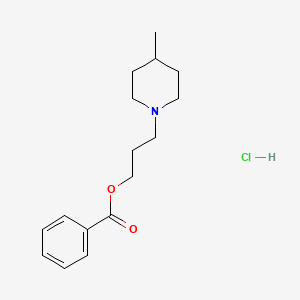
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)

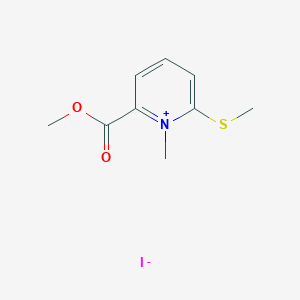
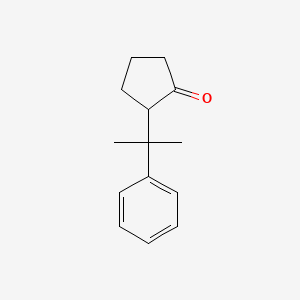
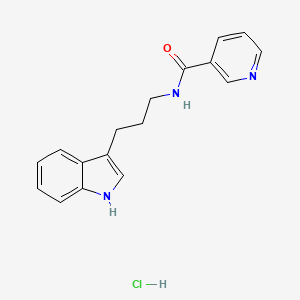
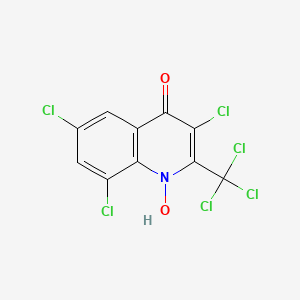
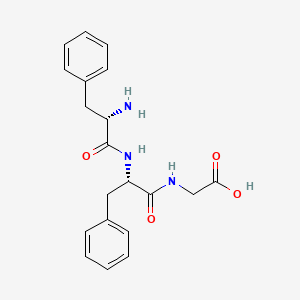
acetaldehyde](/img/structure/B14452501.png)
